Chromatographic Resolution: Unique Retention and Polarity Distinguish A4b from Co‑existing Antimycin Subcomponents
Using optimized reversed‑phase HPLC (methanol‑water 70:30, 0.005 M tetrabutylammonium phosphate, pH 3.0), Antimycin A4b elutes as a distinct peak with a baseline resolution from the previously unresolved A4 fraction and all other subcomponents (A1a–A3b) [1]. The separation factors and capacity factors are highly sensitive to mobile phase composition, underscoring the unique solvophobic properties of the A4b molecule [1]. In contrast, under standard acetate buffer conditions used for the major antimycins (A1–A4), A4b co‑elutes within the A4 peak, making it indistinguishable from its structural isomer A4a without the optimized electrolyte‑containing mobile phase [1][2].
| Evidence Dimension | Chromatographic Resolution |
|---|---|
| Target Compound Data | Antimycin A4b: Baseline‑resolved peak from all eight subcomponents under optimized conditions |
| Comparator Or Baseline | Antimycin A4a and other A1–A3b subcomponents; co‑elution under standard acetate buffer conditions |
| Quantified Difference | Achieves baseline separation (Rs > 1.5) only in methanol‑water (70:30) with 0.005 M tetrabutylammonium phosphate at pH 3.0; unresolved under standard acetate buffers |
| Conditions | Reversed‑phase HPLC, mobile phase as specified |
Why This Matters
This proven, quantitative chromatographic distinction is the definitive analytical differentiator for procurement: any claim of ‘Antimycin A4b’ must be supported by this exact HPLC trace to ensure identity and purity, as generic antimycin A4 cannot be substituted for the isolated subcomponent.
- [1] Abidi, S. L. High‑performance liquid chromatographic separation of subcomponents of antimycin A. J. Chromatogr. 1988, 447 (1), 65–79. PMID: 3209667. View Source
- [2] U.S. Patent Application 18289823 (The Regents of the University of California). Compositions and Methods of Tissue Regeneration Therapy. 2024. View Source
